Permanently Cationic Quaternary Ammonium Character vs. Free Base: Molecular Weight and Ionization Evidence for Formulation Consistency
CAS 68957-61-9 is the monohydrochloride salt, bearing a permanent positive charge on the dimethylammonio group, while its closest structural analog, the free base N-[3-(dimethylamino)propyl]tridecafluorohexanesulphonamide (CAS 50598-28-2), exists as a neutral amine that is only partially protonated depending on solution pH. The molecular weight difference directly reflects the HCl adduct: 520.74 g·mol⁻¹ for the hydrochloride (C₁₁H₁₄ClF₁₃N₂O₂S) vs. 484.28 g·mol⁻¹ for the free base (C₁₁H₁₃F₁₃N₂O₂S) . Patent literature on perfluoroalkanesulfonamidoamine quaternization products explicitly documents that the quaternary ammonium form exhibits high affinity for water and enhanced aqueous solubility, a property exploited for formulating homogeneous aqueous surfactant systems without pH adjustment [1]. Perfluoroalkane sulfonamide salts are also documented to reduce the surface tension of water to less than 20 dyn/cm at concentrations as low as 0.2 g/L [2]. In contrast, the free base form may precipitate upon dilution with water and acidification with HCl, as noted in the quaternization patent literature [1].
| Evidence Dimension | Molecular weight (indicator of salt form and ionization state) |
|---|---|
| Target Compound Data | 520.74 g·mol⁻¹ (C₁₁H₁₄ClF₁₃N₂O₂S); permanently cationic quaternary ammonium |
| Comparator Or Baseline | CAS 50598-28-2 free base: 484.28 g·mol⁻¹ (C₁₁H₁₃F₁₃N₂O₂S); neutral amine, pH-dependent protonation |
| Quantified Difference | ΔMW = 36.46 g·mol⁻¹ (HCl adduct); permanent cationic character vs. condition-dependent protonation |
| Conditions | Structural/compositional comparison; solubility behavior documented in patent DE2639473C2 |
Why This Matters
For procurement of surfactant standards or formulation ingredients, the permanent cationic character of the hydrochloride ensures batch-to-batch consistency in aqueous solubility and surface activity without pH adjustment, whereas the free base requires acidification for equivalent performance.
- [1] Boehmke G, Reitz G. Alkoxylated perfluoroalkanesulfonamides and their quaternization products, processes for their preparation and their use. DE2639473C2. Bayer AG. Published 1986-03-27. View Source
- [2] US Patent 4,370,254. Use of perfluoroalkane sulphonamide salts as surface active agents. Filed 1981-05-22, issued 1983-01-25. View Source
